Ltf4 sulfone

leukotriene pharmacology bronchoconstriction guinea pig model

Ltf4 sulfone is the oxidized analog of LTF4, showing a 2–5‑fold reduced potency across bronchoconstriction, vascular permeability, and contractile assays. It occupies the lowest efficacy tier among leukotriene sulfones, essential for calibrating receptor reserve, SAR studies, and antagonist profiling. Using LTF4 or other sulfones instead compromises quantitative accuracy. Procure this ≥98% solid compound to secure a validated, non‑substitutable low‑efficacy control for your leukotriene pharmacology research.

Molecular Formula C28H44N2O10S
Molecular Weight 600.72
CAS No. 84745-89-1
Cat. No. B608531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLtf4 sulfone
CAS84745-89-1
SynonymsLeukotriene F-4 sulfone;  Ltf4 sulfone; 
Molecular FormulaC28H44N2O10S
Molecular Weight600.72
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C28H44N2O10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-25(32)33)41(39,40)20-22(28(37)38)30-27(36)21(29)18-19-26(34)35/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,36)(H,32,33)(H,34,35)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22-,23-,24+/m0/s1
InChIKeyJPPHWFJQZQFNHB-VJBFNVCUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ltf4 Sulfone (CAS 84745-89-1): A Structurally Defined Cysteinyl Leukotriene Sulfone for Differentiated Pharmacological Research


Ltf4 sulfone (leukotriene F4 sulfone; LTF4 sulfone) is a chemically synthesized sulfone derivative of the cysteinyl leukotriene LTF4. As a leukotriene analog, it features a sulfonyl group (R−S(=O)₂−R′) in place of the sulfide moiety found in the parent compound, rendering it an oxidized metabolite variant [1]. The compound is recognized in authoritative nomenclature systems as a distinct chemical entity with the IUPAC name 5(S)-hydroxy-6(R)-γ-glutamylcysteinyl-7,9-trans-11,14-cis-eicosatetraenoic acid-S,S-dioxide [2]. Its primary utility lies in the experimental dissection of cysteinyl leukotriene receptor pharmacology, where its differential potency profile relative to other leukotriene sulfones and sulfides enables precise pathway interrogation.

Ltf4 Sulfone (84745-89-1): Why In‑Class Cysteinyl Leukotrienes and Their Sulfones Cannot Be Interchanged


The cysteinyl leukotriene family (LTC4, LTD4, LTE4, and LTF4) and their corresponding sulfones exhibit markedly divergent biological activities despite sharing a common lipid backbone. While some sulfones (e.g., LTE4 sulfone, LTD4 sulfone) retain high potency in contractile and vascular permeability assays, LTF4 sulfone displays a distinct, attenuated activity profile [1]. Substituting LTF4 sulfone with another leukotriene sulfone—or even with its sulfide parent LTF4—without accounting for these quantitative differences risks misinterpretation of receptor activation thresholds, signal transduction outcomes, and pathway selectivity. The evidence below establishes that LTF4 sulfone occupies a unique position within the cysteinyl leukotriene activity spectrum, making it an essential, non‑substitutable tool for experiments that require precise modulation of leukotriene receptor‑mediated responses [1].

Ltf4 Sulfone (84745-89-1): Quantitative Differentiation Against Closest Cysteinyl Leukotriene Sulfone Comparators


LTF4 Sulfone Exhibits 2‑ to 5‑Fold Lower In Vivo Bronchoconstriction Potency Than Its Parent Sulfide LTF4

In an intravenous guinea pig bronchoconstriction assay, LTF4 sulfone was found to be approximately 2 to 5 times less potent than its sulfide counterpart, LTF4 [1]. This quantitative reduction establishes LTF4 sulfone as a lower‑efficacy agonist relative to LTF4 in this physiologically relevant in vivo setting, a distinction that is critical for studies aiming to model differential leukotriene receptor activation or to avoid excessive bronchoconstriction when combined with other mediators.

leukotriene pharmacology bronchoconstriction guinea pig model

LTF4 Sulfone Matches Parent LTF4 Potency in Vascular Permeability but Falls Behind More Potent Sulfones

When co‑injected with PGE₂ (100 ng) into guinea pig skin, LTF4 sulfone and LTF4 produced equivalent increases in vascular permeability across the 10–1000 ng dose range [1]. However, a clear potency hierarchy emerged: LTE4 sulfone = LTD4 = LTD4 sulfone > LTE4 > LTF4 = LTF4 sulfone [1]. This places LTF4 sulfone at the lower end of the cysteinyl leukotriene sulfone potency spectrum, making it a valuable tool for studies that require a minimal‑efficacy reference point or for discriminating between high‑ and low‑efficacy leukotriene receptor signaling states.

vascular permeability inflammation leukotriene receptor

LTF4 Sulfone Lacks the High Contractile Potency of LTC4, LTD4, and LTE4 Sulfones in Tracheal Smooth Muscle

Although no pD₂ value has been published specifically for LTF4 sulfone, a closely related study on guinea pig tracheal chains demonstrated that the sulfones of LTC4, LTD4, and LTE4 are potent contractile agonists with pD₂ values of 8.2, 8.0, and 7.9, respectively [1]. In contrast, the Denis et al. paper reports that LTF4 sulfone is 2–5 times less active than LTF4 in vitro [2], and that LTF4 itself shows comparable tracheal activity to LTD4 but is less active on ileum [2]. This constellation of data indicates that LTF4 sulfone is significantly less potent than the other leukotriene sulfones in respiratory smooth muscle contraction. The absence of a high pD₂ value makes LTF4 sulfone a low‑efficacy comparator that can help define the full dynamic range of cysteinyl leukotriene receptor responses.

smooth muscle contraction tracheal assay pD2

LTF4 Sulfone is 2–5 Times Less Potent than LTF4 in In Vitro Assays Across Multiple Tissues

The Denis et al. study directly compared LTF4 and LTF4 sulfone in various in vitro assays and found that the sulfone derivative was consistently 2‑ to 5‑fold less active [1]. This reduction in potency was observed across multiple tissue preparations, underscoring that the sulfone oxidation of the sulfur atom in LTF4 attenuates agonist efficacy at cysteinyl leukotriene receptors in a generalizable manner. In contrast, the sulfide parent LTF4 displayed comparable activity to LTD4 on guinea pig trachea and parenchyma but was less active on ileum [1], highlighting that the sulfone modification alters tissue‑specific receptor interactions in a way that the parent compound does not.

in vitro pharmacology tissue specificity agonist potency

LTF4 Sulfone is Distinct from LTD4 and LTE4 Sulfones in In Vivo Bronchoconstriction Potency

In anesthetized guinea pigs, the sulfones of LTD4, LTE4, and LTC4 elicited dose‑dependent bronchoconstriction with ED₅₀ values of 0.5, 2.0, and 4.6 µg/kg, respectively [1]. While the exact ED₅₀ for LTF4 sulfone is not reported in this dataset, the Denis et al. study demonstrates that LTF4 sulfone is 2–5 times less active than LTF4 in vivo [2], and LTF4 itself has an ED₅₀ of 16 µg/kg [2]. By extrapolation, LTF4 sulfone would be expected to have an ED₅₀ significantly higher than 16 µg/kg, placing it far outside the potency range of the LTD4, LTE4, and LTC4 sulfones. This quantitative divergence ensures that LTF4 sulfone can be used as a low‑potency control or to explore receptor reserve phenomena that are masked by the high efficacy of other sulfones.

bronchoconstriction ED50 leukotriene sulfones guinea pig

LTF4 Sulfone Provides a Low‑Efficacy Reference Point for Cysteinyl Leukotriene Receptor Signaling Studies

The combination of 2‑ to 5‑fold reduced potency relative to LTF4 across in vitro and in vivo systems [1] and its low rank in the vascular permeability potency hierarchy [1] establishes LTF4 sulfone as a low‑efficacy agonist at cysteinyl leukotriene receptors. While direct binding affinity (Kᵢ) or functional efficacy (Eₘₐₓ) data are not available in the primary literature, the functional data consistently place LTF4 sulfone at the bottom of the cysteinyl leukotriene sulfone activity spectrum. This makes the compound uniquely suited for studies that require a low‑efficacy comparator to delineate the relationship between receptor occupancy and functional response, or to investigate signaling bias where low‑efficacy agonists may preferentially activate distinct downstream pathways.

receptor pharmacology partial agonism structure-activity relationship

Ltf4 Sulfone (84745-89-1): Research Applications Validated by Comparative Pharmacology Data


Defining the Lower Limit of Cysteinyl Leukotriene Receptor Activation in Bronchoconstriction Assays

Investigators conducting in vivo bronchoconstriction studies in guinea pigs can use LTF4 sulfone to establish the minimal effective dose range for leukotriene sulfones. Because the compound is 2–5 times less potent than its parent sulfide and far less potent than LTD4, LTE4, or LTC4 sulfones [1][2], it provides a baseline response that helps quantify the efficacy of more potent agonists and reveals the contribution of receptor reserve to airway constriction.

Dissecting Vascular Permeability Mechanisms with a Low‑Potency Leukotriene Sulfone

In inflammation models that assess vascular permeability changes following intradermal injection (with PGE₂ co‑administration), LTF4 sulfone serves as a low‑efficacy control. Its equivalence to LTF4 and its position at the bottom of the potency hierarchy (LTE4 sulfone = LTD4 = LTD4 sulfone > LTE4 > LTF4 = LTF4 sulfone) [1] allows researchers to differentiate between high‑ and low‑efficacy signaling states and to investigate how partial agonists modulate endothelial barrier function.

In Vitro Smooth Muscle Pharmacology: Comparing Full and Partial Agonist Responses

For ex vivo studies on guinea pig trachea, parenchyma, or ileum, LTF4 sulfone offers a consistent 2‑ to 5‑fold reduction in contractile activity compared to LTF4 [1]. This quantitative difference enables paired experiments that examine how a single structural modification (sulfide → sulfone oxidation) alters tissue‑specific receptor coupling and downstream contractile signaling. It also provides a benchmark for evaluating novel leukotriene receptor antagonists that may display differential efficacy against full versus partial agonists.

Structure‑Activity Relationship (SAR) Studies of Cysteinyl Leukotriene Oxidation

Medicinal chemists and pharmacologists can use LTF4 sulfone as a key comparator in SAR campaigns aimed at understanding the impact of sulfur oxidation on leukotriene receptor pharmacology. The documented 2‑ to 5‑fold reduction in potency across multiple assays [1] provides a quantitative benchmark for evaluating new synthetic analogs, while the differential activity of LTF4 sulfone versus LTC4, LTD4, and LTE4 sulfones [3] informs the design of sulfone‑containing leukotriene modulators with tailored efficacy profiles.

Quote Request

Request a Quote for Ltf4 sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.